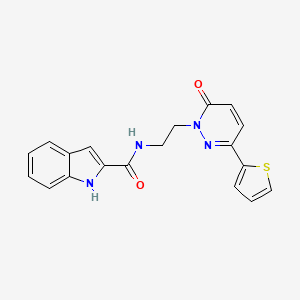
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioinorganic Relevance and Antimicrobial Activity
One of the notable applications of compounds with structural similarities to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide lies in their bioinorganic relevance and antimicrobial activity. Complexes of Co(II) with Schiff bases derived from components structurally related to the compound have been synthesized and characterized. These studies reveal the coordination of ligands to the metal ion through various atoms, including carbonyl oxygen, azomethine nitrogen, and thienyl sulphur. The distorted octahedral Co(II) complexes demonstrated enhanced antimicrobial activities against microorganisms such as Escherichia coli, Proteus vulgaris, Aspergillus niger, and Aspergillus flavus when compared to the free ligand, showcasing the potential of these compounds in developing antimicrobial agents (Singh, Das, & Dhakarey, 2009).
Antihypertensive Activity
Another fascinating application is in the realm of cardiovascular research, where derivatives structurally related to the compound have been investigated for their antihypertensive activity. Synthesis and pharmacological assessment of new 6-heteroaryl-3-hydrazinopyridazines, incorporating various heterocyclic rings like pyrrole, pyrazole, imidazole, and triazole into the pyridazine nucleus, have highlighted the potential of these compounds in treating hypertension. Specifically, derivatives such as 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine demonstrated significant hypotensive action, surpassing that of established medications like dihydralazine when administered to spontaneously hypertensive rats, pointing to the development of novel antihypertensive agents (Steiner, Gries, & Lenke, 1981).
Antimicrobial Investigation
The synthesis and investigation of 5H-pyridazino[4,5-b]indoles, compounds related to this compound, for antimicrobial activity have shown moderate sensitivity against a variety of bacterial and fungal isolates. This work underscores the potential of such compounds in developing new antimicrobial agents capable of combating resistant strains of bacteria and fungi, further highlighting the diverse applicability of these chemical structures in addressing pressing healthcare challenges (Avan, Guven, & Guven, 2013).
Eigenschaften
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-18-8-7-15(17-6-3-11-26-17)22-23(18)10-9-20-19(25)16-12-13-4-1-2-5-14(13)21-16/h1-8,11-12,21H,9-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHOUDCHPFEYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

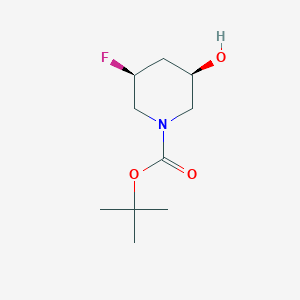
![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2608249.png)
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2608250.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2608253.png)
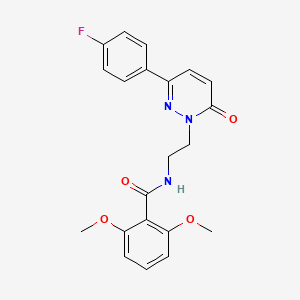

![(E)-4-(Dimethylamino)-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]but-2-enamide](/img/structure/B2608257.png)
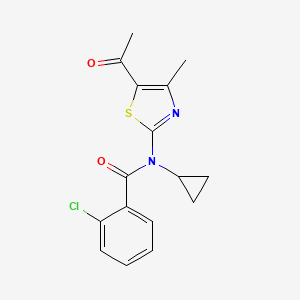
![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2608261.png)
![2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide](/img/structure/B2608262.png)
![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608263.png)
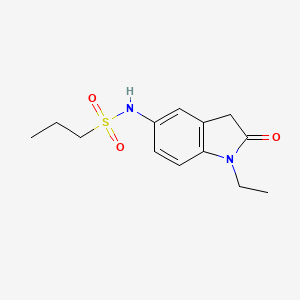
![(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B2608268.png)
